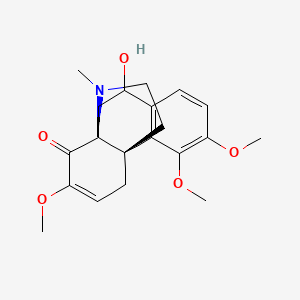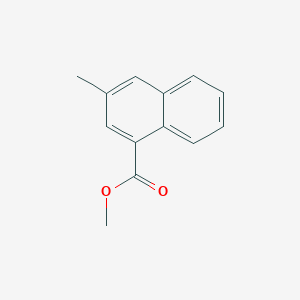
Methyl 3-methyl-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-1-naphthoate is an organic compound belonging to the class of aromatic esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the third position and a methoxycarbonyl group at the first position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of naphthalene with methyl chloroformate, followed by methylation of the resulting intermediate. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 3-methyl-1-naphthol, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. For example, nitration with nitric acid can introduce a nitro group at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: 3-Methyl-1-naphthol.
Substitution: Nitro-naphthoates, sulfonated naphthoates.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-1-naphthoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving aromatic substitution reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of methyl 3-methyl-1-naphthoate and its derivatives is often attributed to their ability to interact with specific molecular targets. For example, some derivatives inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound may also interact with nuclear receptors, modulating gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxy-1-naphthoate: Another naphthoate ester with a methoxy group at the second position.
Methyl 1-hydroxy-2-naphthoate: A naphthoate ester with a hydroxyl group at the second position.
Uniqueness
Methyl 3-methyl-1-naphthoate is unique due to the specific positioning of the methyl and ester groups on the naphthalene ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H12O2 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 3-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15-2/h3-8H,1-2H3 |
Clave InChI |
DUJQGCBPYACLBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


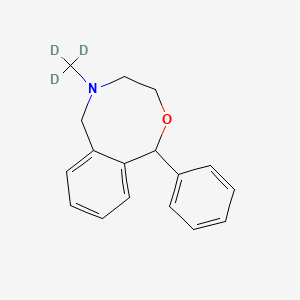
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
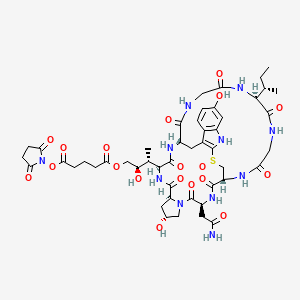

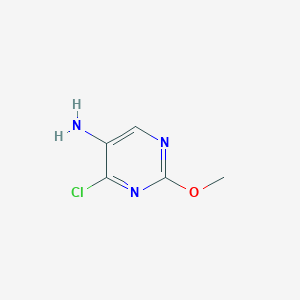
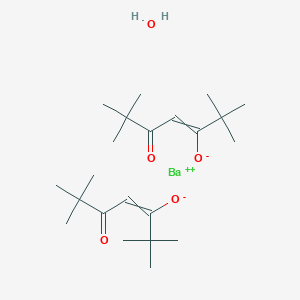
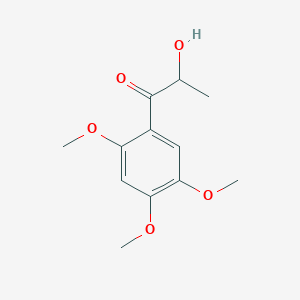
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
